Adh-503

Pharmacokinetics Solubility Formulation

ADH-503 (choline salt of (Z)-Leukadherin-1) is an orally bioavailable, allosteric CD11b agonist. The choline counterion confers enhanced solubility vs. free base, enabling robust in vivo PK (rat AUC0-t: 6950 ng·h/mL). Ideal for TAM repolarization in PDAC and checkpoint-inhibitor-resistant models. Verify lot-specific purity for reproducible immune profiling.

Molecular Formula C27H28N2O5S2
Molecular Weight 524.7 g/mol
CAS No. 2055362-74-6
Cat. No. B605183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdh-503
CAS2055362-74-6
SynonymsADH-503;  ADH 503;  ADH503; 
Molecular FormulaC27H28N2O5S2
Molecular Weight524.7 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCO.C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)[O-])SC2=S
InChIInChI=1S/C22H15NO4S2.C5H14NO/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26;1-6(2,3)4-5-7/h1-12H,13H2,(H,25,26);7H,4-5H2,1-3H3/q;+1/p-1/b19-12-;
InChIKeyGOWDQYRMBCOOJR-JHMJKTBASA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ADH-503 (GB1275): A Potent and Orally Bioavailable Allosteric CD11b Agonist for Immuno-Oncology Research


ADH-503, also known as GB1275 or (Z)-Leukadherin-1 choline, is a small molecule choline salt that functions as an orally bioavailable and allosteric agonist of the integrin CD11b (also known as integrin alpha-M or ITGAM) [1]. Its primary mechanism involves inducing a partially active CD11b conformation, which leads to the reprogramming of the innate immune response within the tumor microenvironment [2]. This activity manifests as the repolarization of tumor-associated macrophages (TAMs) from an immunosuppressive to a pro-inflammatory phenotype, a reduction in the number of tumor-infiltrating immunosuppressive myeloid cells, and enhanced antigen presentation by dendritic cells [3].

The Non-Interchangeable Nature of ADH-503: Why Its Salt Form and Unique Mechanism Are Critical for Research


The procurement of a specific CD11b agonist requires careful evaluation beyond its core chemical structure. ADH-503 is the choline salt of (Z)-Leukadherin-1 . This is a critical distinction, as the choline counterion confers significantly enhanced aqueous solubility and oral bioavailability compared to the free base form [1]. Furthermore, ADH-503 acts as a selective allosteric agonist, inducing a specific, partial activation of the CD11b receptor [2]. This nuanced mechanism is designed to mitigate the dose-limiting toxicities observed with full CD11b antagonists, making it a unique tool for in vivo studies where prolonged dosing is required [3]. Therefore, substituting ADH-503 with a different salt or the free base will introduce confounding variables in solubility, pharmacokinetic profile, and potentially, the biological response.

Quantitative Evidence for Selecting ADH-503: Head-to-Head Performance Data vs. Closest Comparators


ADH-503 vs. Free Base (Leukadherin-1): Superior Aqueous Solubility Drives Enhanced Oral Bioavailability

ADH-503, as the choline salt, demonstrates a substantial solubility advantage over its free base counterpart, (Z)-Leukadherin-1. This directly translates into improved oral bioavailability and more consistent in vivo exposure [1].

Pharmacokinetics Solubility Formulation

ADH-503 Monotherapy vs. Vehicle Control: Quantifiable Reduction in Tumor-Infiltrating Immunosuppressive Cells

In orthotopic pancreatic ductal adenocarcinoma (PDAC) models, treatment with ADH-503 leads to a significant and quantifiable reduction in various subsets of immunosuppressive myeloid cells compared to vehicle-treated controls [1].

Tumor Microenvironment Myeloid Cells Immuno-Oncology

ADH-503 Combination Therapy vs. Monotherapy: Synergistic Tumor Growth Suppression with Checkpoint Inhibitors

The combination of ADH-503 with an anti-PD-1 checkpoint inhibitor demonstrates a synergistic anti-tumor effect that is superior to either agent alone in a PDAC model that is otherwise resistant to immunotherapy [1].

Combination Therapy Checkpoint Inhibitor PDAC

ADH-503: Validated In Vivo Pharmacokinetics Define a Reproducible Dosing Regimen

The pharmacokinetic profile of ADH-503 has been well-characterized in rodents following oral gavage, providing crucial parameters for designing reproducible in vivo efficacy studies [1]. This data differentiates ADH-503 from less-characterized tool compounds.

Pharmacokinetics In Vivo Dosing Mouse Model

ADH-503 in Neurological Disease Models: Restoring Microglial Function in Rett Syndrome

Beyond oncology, ADH-503 has shown therapeutic potential in a model of the neurodevelopmental disorder Rett syndrome. In human microglia-like cells (MGLs) with MECP2 knockout, ADH-503 was identified in a targeted screen and demonstrated a functional rescue [1].

Neuroinflammation Microglia Rett Syndrome

ADH-503 vs. CD11b Antagonists: A Safer, Allosteric Mechanism to Mitigate Dose-Limiting Toxicities

Previous strategies to block CD11b function using antagonists were limited by dose-related toxicities in humans, precluding their clinical development [1]. ADH-503 was specifically developed as an allosteric agonist to overcome this critical hurdle.

Allosteric Modulator CD11b Antagonist Safety

Optimal Research Applications for ADH-503 Based on Validated Evidence


Sensitizing Resistant Pancreatic Cancer Models to Checkpoint Immunotherapy

ADH-503 is uniquely suited for combination studies in highly immunosuppressive, checkpoint-inhibitor-resistant tumor models, such as pancreatic ductal adenocarcinoma (PDAC). The quantitative evidence shows that combining ADH-503 with anti-PD-1 therapy leads to significant reductions in tumor cell viability and proliferation in 3D tumor microenvironment models, an effect not seen with either agent alone [1]. This makes ADH-503 an essential tool for researchers aiming to understand mechanisms of immunotherapy resistance and develop new combination strategies.

In Vivo Studies Requiring Oral Dosing and Prolonged Myeloid Cell Modulation

For any in vivo study requiring consistent and prolonged modulation of the innate immune system, ADH-503 is the preferred agent. Its validated oral bioavailability and defined pharmacokinetic profile (e.g., AUC0-t of 6950 ng.h/mL at 30 mg/kg in rats) provide a robust and reproducible foundation for long-term dosing regimens [2]. The fact that it acts as an allosteric agonist, rather than an antagonist, also suggests a superior safety profile for extended studies compared to alternative CD11b-targeting approaches [3].

Investigating Microglial Function in Neurodevelopmental and Neuroinflammatory Diseases

Recent peer-reviewed research has identified a novel and promising application for ADH-503 in the field of neuroscience. The compound was shown to rescue phagocytic defects in a human model of Rett syndrome, an MECP2-related neurodevelopmental disorder [4]. For researchers studying the role of microglia and innate immunity in brain health and disease, ADH-503 represents a novel chemical probe that can be used to directly activate microglial CD11b and study its functional consequences in complex in vitro and in vivo systems.

Reprogramming the Tumor Myeloid Compartment in Preclinical Oncology

ADH-503 is a critical tool for laboratories focused on the myeloid cell component of the tumor microenvironment. The quantitative in vivo data demonstrates that treatment with ADH-503 leads to a clear reduction in multiple lineages of tumor-infiltrating immunosuppressive cells, including granulocytes, monocytes, and macrophages, while also promoting the repolarization of remaining TAMs to a more inflammatory, antigen-presenting state [5]. This makes ADH-503 ideal for proof-of-concept studies aimed at depleting or reprogramming specific myeloid populations to evaluate their impact on tumor growth and immune surveillance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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